ethyl5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride typically involves the reaction of ethyl 1H-1,2,4-triazole-3-carboxylate with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the chloromethyl group. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the chloromethylation reaction, and the purification of the final product. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction Reactions: Reduction of the compound can lead to the formation of different triazole derivatives with altered biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted triazole derivatives, while oxidation reactions can produce triazole carboxylic acids.
Scientific Research Applications
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly antifungal and antibacterial agents.
Biological Research: It is used as a building block in the synthesis of biologically active molecules that can modulate various biological pathways.
Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The triazole ring can also interact with metal ions or other cofactors, affecting the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1H-1,2,4-triazole-3-carboxylate: Lacks the chloromethyl group, resulting in different reactivity and biological properties.
5-(Chloromethyl)-1H-1,2,4-triazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
1H-1,2,4-Triazole-3-carboxylate derivatives: Various derivatives with different substituents on the triazole ring, leading to diverse chemical and biological properties.
Uniqueness
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is unique due to the presence of both the chloromethyl and ester groups, which confer distinct reactivity and potential for diverse chemical modifications
Biological Activity
Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is a synthetic compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, particularly focusing on antifungal and antimicrobial activities, alongside relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride is C7H8ClN3O2. It features a triazole ring that is crucial for its biological activity, particularly in inhibiting fungal cytochrome P450 enzymes involved in ergosterol synthesis in fungal cell membranes.
Biological Activity
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride has shown promising results in preliminary studies against various fungal pathogens. The presence of the chloromethyl group enhances its reactivity and potential for nucleophilic substitution reactions, which may contribute to its antifungal efficacy.
Mechanism of Action
The mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzymes. This inhibition disrupts ergosterol biosynthesis, leading to compromised fungal cell membrane integrity. Studies indicate that this compound may exhibit a binding affinity for these enzymes, although further research is necessary to fully elucidate its mode of action.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals the unique biological profile of ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride:
Compound Name | Structure | Unique Properties |
---|---|---|
Ethyl 5-chloro-1H-1,2,3-triazole-4-carboxylate | C5H6ClN3O2 | Strong antifungal activity against various pathogens |
5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride | C6H8ClN3 | Known for its antibacterial properties |
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(chloromethyl)-1H-1,2,3-triazole | C9H10ClN5O2 | Enhanced bioactivity due to oxadiazole and triazole functionalities |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of triazole derivatives in treating fungal infections:
- Study on Antifungal Potency : A study indicated that a related triazole compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.0156 μg/mL against Candida albicans, significantly outperforming traditional antifungals like fluconazole .
- In vitro Testing : Research involving various triazoles demonstrated broad-spectrum antifungal activity against human pathogenic fungi such as Candida parapsilosis and Trichophyton rubrum, with some compounds showing MIC values lower than those of established treatments .
- Antimicrobial Activity : Beyond antifungal effects, compounds within the triazole family have also been evaluated for antibacterial activity. For instance, certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics .
Properties
Molecular Formula |
C6H9Cl2N3O2 |
---|---|
Molecular Weight |
226.06 g/mol |
IUPAC Name |
ethyl 5-(chloromethyl)-1H-1,2,4-triazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H8ClN3O2.ClH/c1-2-12-6(11)5-8-4(3-7)9-10-5;/h2-3H2,1H3,(H,8,9,10);1H |
InChI Key |
VANXKRBJDILWSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.